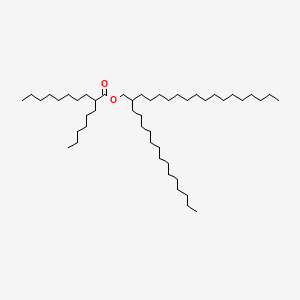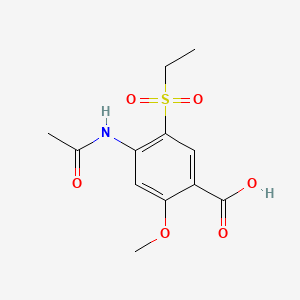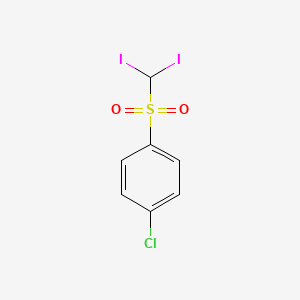
Diiodomethyl p-chlorophenyl sulfone
Descripción general
Descripción
Diiodomethyl p-chlorophenyl sulfone, also known as diiodohydroxyquin, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of a variety of enzymes, making it a valuable tool for studying various biochemical pathways.
Aplicaciones Científicas De Investigación
Diiodomethyl p-chlorophenyl sulfone has been used in a variety of scientific research applications. One of the most common uses is as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This property of diiodomethyl p-chlorophenyl sulfone has been used to study the role of melanin in skin pigmentation and to develop new treatments for hyperpigmentation disorders.
In addition to its use as a tyrosinase inhibitor, diiodomethyl p-chlorophenyl sulfone has also been used as an inhibitor of other enzymes, including catechol-O-methyltransferase and dopamine β-hydroxylase. These enzymes are involved in the metabolism of catecholamines, which are neurotransmitters that play a role in a variety of physiological processes.
Mecanismo De Acción
The mechanism of action of diiodomethyl p-chlorophenyl sulfone involves the formation of a covalent bond between the compound and the target enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact mechanism of covalent bond formation varies depending on the specific enzyme being targeted.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of diiodomethyl p-chlorophenyl sulfone depend on the specific enzyme being targeted. In general, inhibition of tyrosinase leads to a decrease in melanin production, while inhibition of catechol-O-methyltransferase and dopamine β-hydroxylase leads to an increase in catecholamine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of diiodomethyl p-chlorophenyl sulfone is its potency as an enzyme inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation is the potential for off-target effects, as diiodomethyl p-chlorophenyl sulfone may also inhibit other enzymes with similar structures.
Direcciones Futuras
There are several future directions for research on diiodomethyl p-chlorophenyl sulfone. One area of interest is the development of new inhibitors with improved selectivity and potency. Another area of interest is the use of diiodomethyl p-chlorophenyl sulfone as a tool for studying the role of catecholamines in various physiological processes, including the regulation of blood pressure and the stress response. Finally, there is potential for the development of new treatments for hyperpigmentation disorders based on the tyrosinase-inhibiting properties of diiodomethyl p-chlorophenyl sulfone.
Propiedades
IUPAC Name |
1-chloro-4-(diiodomethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClI2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOXIRLBJILKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(I)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClI2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041865 | |
| Record name | Diiodomethyl p-chlorophenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodomethyl p-chlorophenyl sulfone | |
CAS RN |
20018-12-6 | |
| Record name | Diiodomethyl p-chlorophenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020018126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiodomethyl p-chlorophenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIIODOMETHYL P-CHLOROPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLS17S94G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



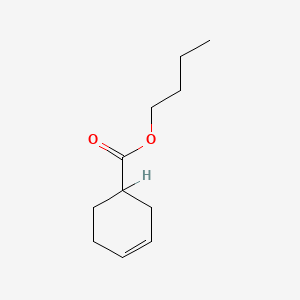
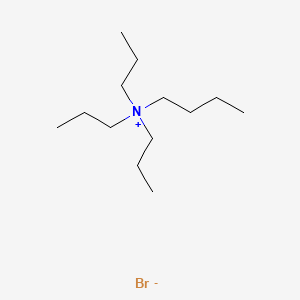

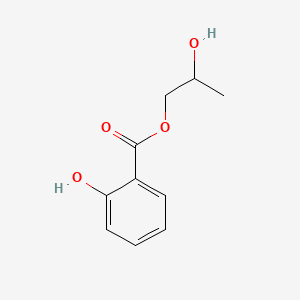
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1621938.png)
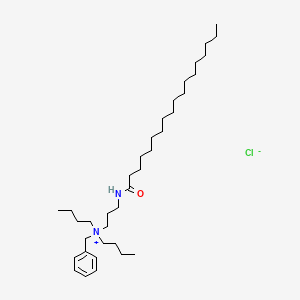
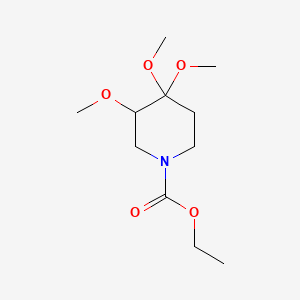
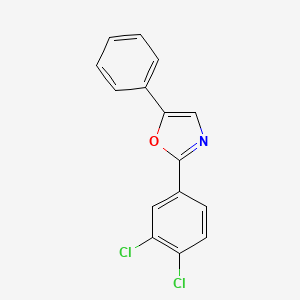
![2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one](/img/structure/B1621947.png)
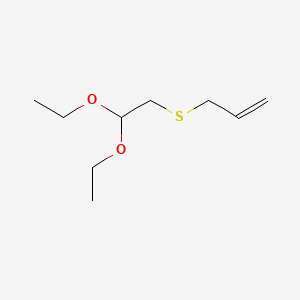

![3-[[3-[[(2-Cyanoethyl)amino]methyl]-3,5,5-trimethylcyclohexyl]amino]propiononitrile](/img/structure/B1621952.png)
